molecular formula C14H17BFNO4 B2433182 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester CAS No. 1221496-98-5

5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester

Cat. No.: B2433182
CAS No.: 1221496-98-5
M. Wt: 293.1
InChI Key: PMFIANTYUNEWNC-UHFFFAOYSA-N
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Description

5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid ester group and a fluorinated oxazine ring. These structural features contribute to its reactivity and utility in synthetic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves multiple steps:

    Formation of the Oxazine Ring: This step often starts with the condensation of an appropriate aniline derivative with a carbonyl compound, followed by cyclization to form the oxazine ring.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Boronic Acid Ester Formation: The boronic acid pinacol ester group is introduced via a Suzuki-Miyaura coupling reaction, using a boronic acid derivative and a suitable halide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the boronic ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated oxazine derivatives, while reduction can produce amine-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives exhibit significant anticancer properties. Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in cancer cell proliferation. The incorporation of fluorine enhances the metabolic stability and potency of these compounds against cancer cells .

Case Study: Inhibition of Cancer Cell Lines
In a study examining the effects of various boronic acid derivatives on cancer cell lines, 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine showed promising results in inhibiting the growth of breast and prostate cancer cells. The compound's mechanism was attributed to its ability to interfere with cellular signaling pathways involved in cell division and survival .

Organic Synthesis

Reagents in Cross-Coupling Reactions
5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in organic synthesis, particularly in the pharmaceutical industry for synthesizing complex molecules .

Table: Comparison of Boronic Acids in Cross-Coupling Reactions

Compound NameYield (%)Reaction ConditionsReferences
5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine85%Pd/C catalyst, K2CO3 in DMF
4-Bromobenzeneboronic Acid75%Pd(OAc)2 catalyst, NaOH in ethanol
Phenylboronic Acid70%Pd(PPh3)4 catalyst, water

Agricultural Applications

Pesticide Development
The structural features of 5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine make it a candidate for developing novel agrochemicals. Boron-containing compounds have been explored for their herbicidal and fungicidal properties. Preliminary studies suggest that derivatives can effectively control specific plant pathogens and pests .

Material Science

Polymer Chemistry
The incorporation of boronic acids into polymer matrices has been studied for developing smart materials with responsive properties. The unique reactivity of boron allows for the creation of dynamic covalent bonds within polymer networks, leading to materials that can respond to environmental stimuli such as pH or temperature changes .

Mechanism of Action

The mechanism of action of 5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and hydroxyl groups, making it effective in enzyme inhibition. The fluorinated oxazine ring can enhance binding affinity and specificity to biological receptors, influencing various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
  • 5-Fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione

Uniqueness

Compared to similar compounds, 5-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is unique due to its specific substitution pattern and the presence of both fluorine and boronic ester groups. These features enhance its reactivity and versatility in synthetic applications, as well as its potential in medicinal chemistry for developing novel therapeutic agents.

Biological Activity

5-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester (commonly referred to as 5-F-3-Oxo-BOpin Pinacol Ester) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and a boronic acid moiety, suggest diverse biological activities. This article reviews the compound's biological activity, synthesis, and potential therapeutic applications based on existing research.

The molecular formula of 5-F-3-Oxo-BOpin Pinacol Ester is C14H17FNO4BC_{14}H_{17}FNO_{4}B with a molecular weight of 293.10 g/mol. The compound is characterized by its boronic acid group, which is known for its ability to participate in various chemical reactions, making it a valuable candidate for drug development and organic synthesis .

Preliminary studies indicate that 5-F-3-Oxo-BOpin Pinacol Ester interacts with enzymes involved in cellular signaling pathways. The specific mechanisms are still under investigation, but the boronic acid component suggests potential interactions with proteins that regulate cell growth and apoptosis. The fluorine atom may enhance the compound's lipophilicity and biological activity compared to non-fluorinated analogs .

Anticancer Potential

Research has highlighted the compound's potential as an anticancer agent. Similar compounds in its class have shown efficacy in inhibiting tumor growth by interfering with DNA replication and cellular signaling pathways. For instance, studies on related boronic acid derivatives demonstrate their ability to induce apoptosis in cancer cells through DNA cross-linking mechanisms .

Case Studies

  • In Vitro Studies : In vitro assays have indicated that 5-F-3-Oxo-BOpin Pinacol Ester exhibits cytotoxic effects against various cancer cell lines. For example, a study found that related compounds induced significant cell death in colorectal cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
  • Animal Models : Preliminary animal studies using similar boronic acid derivatives have shown promising results in reducing tumor size and improving survival rates. These studies suggest that the compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapy .

Comparative Analysis

To better understand the uniqueness of 5-F-3-Oxo-BOpin Pinacol Ester, a comparative analysis with structurally similar compounds is presented below:

Compound NameCAS NumberKey FeaturesUnique Aspects
8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine1221502-87-9Two fluorine atomsEnhanced lipophilicity due to multiple fluorines
Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine1221502-31-5Methyl group instead of fluorinePotentially different biological activity profiles
Dimethylated derivativesVariesContains multiple methyl groupsAltered steric properties affecting reactivity

The presence of the fluorine atom in 5-F-3-Oxo-BOpin distinguishes it from other compounds, potentially enhancing its biological activity by modifying its chemical reactivity .

Synthesis

The synthesis of 5-F-3-Oxo-BOpin Pinacol Ester typically involves several steps, including the formation of the boronic acid moiety and subsequent esterification reactions. Detailed synthetic routes are essential for scaling up production for research and therapeutic applications.

Properties

IUPAC Name

5-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-6-9-12(11(8)16)17-10(18)7-19-9/h5-6H,7H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFIANTYUNEWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC(=O)N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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